molecular formula C6H6N2O2 B3334187 3-Nitroaniline-N,N-d2 CAS No. 45788-54-3

3-Nitroaniline-N,N-d2

Cat. No.: B3334187
CAS No.: 45788-54-3
M. Wt: 140.14 g/mol
InChI Key: XJCVRTZCHMZPBD-ZSJDYOACSA-N
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Description

3-Nitroaniline-N,N-d2 is a deuterated derivative of 3-nitroaniline, an organic compound with the molecular formula C6D2H4N2O2. This compound is characterized by the presence of two deuterium atoms replacing the hydrogen atoms in the amino group. It is a yellow solid and is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroaniline-N,N-d2 can be synthesized through the nitration of aniline followed by deuteration. The nitration process involves the introduction of a nitro group (NO2) to the aniline molecule. This can be achieved by reacting aniline with a mixture of concentrated nitric acid and sulfuric acid. The resulting 3-nitroaniline is then subjected to deuteration, where the hydrogen atoms in the amino group are replaced with deuterium atoms. This can be done using deuterium oxide (D2O) in the presence of a catalyst .

Industrial Production Methods: On an industrial scale, 3-nitroaniline is produced by the reduction of 1,3-dinitrobenzene using hydrogen sulfide or sodium sulfide. The deuteration process can then be applied to the industrially produced 3-nitroaniline to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Nitroaniline-N,N-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Nitroaniline-N,N-d2 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Nitroaniline-N,N-d2 involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The deuterium atoms in the amino group can influence the reaction kinetics and pathways, providing insights into isotope effects and reaction mechanisms .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide valuable information in studies involving isotope effects and reaction mechanisms. The deuterium atoms can also influence the physical and chemical properties of the compound, making it distinct from its non-deuterated counterparts .

Properties

IUPAC Name

N,N-dideuterio-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H,7H2/i/hD2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCVRTZCHMZPBD-ZSJDYOACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480811
Record name 3-Nitroaniline-N,N-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45788-54-3
Record name 3-Nitroaniline-N,N-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 45788-54-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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